molecular formula C10H11BrFN B1415493 1-[(4-Bromo-2-fluorophenyl)methyl]azetidine CAS No. 1862498-59-6

1-[(4-Bromo-2-fluorophenyl)methyl]azetidine

Cat. No. B1415493
CAS RN: 1862498-59-6
M. Wt: 244.1 g/mol
InChI Key: MJCMRHXEPIGPJS-UHFFFAOYSA-N
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Description

“1-[(4-Bromo-2-fluorophenyl)methyl]azetidine” is a chemical compound with the molecular formula C10H11BrFN . It has a molecular weight of 244.10 g/mol . The compound belongs to the azetidine family.


Molecular Structure Analysis

The InChI code for “1-[(4-Bromo-2-fluorophenyl)methyl]azetidine” is InChI=1S/C10H11BrFN/c11-9-3-2-8 (10 (12)6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 . The Canonical SMILES is C1CN (C1)CC2=C (C=C (C=C2)Br)F .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.10 g/mol . It has an XLogP3-AA value of 2.7, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has 2 rotatable bonds . The exact mass and monoisotopic mass are 243.00589 g/mol . The topological polar surface area is 3.2 Ų . The heavy atom count is 13 .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Synthesis and Antioxidant Activity : Schiff bases and azetidines derived from phenyl urea derivatives, including structures related to 1-[(4-Bromo-2-fluorophenyl)methyl]azetidine, have been synthesized and characterized for their in-vitro antioxidant potentials. These compounds displayed moderate to significant antioxidant effects, highlighting their chemical importance and potential medicinal applications (Nagavolu et al., 2017).

  • Potent S1P1 Agonists for MS : A specific derivative, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid, has been identified as a potent S1P1 agonist with excellent selectivity, demonstrating efficacy in a mouse model of relapsing MS. This underscores its potential as a preclinical lead molecule for multiple sclerosis (Saha et al., 2011).

  • Building Blocks for Stereodefined Piperidines : cis-2-(2-Bromo-1,1-dimethylethyl)azetidines, closely related to the target compound, serve as excellent building blocks for the synthesis of stereodefined piperidines, showcasing the versatility of azetidine derivatives in synthesizing complex structures for medicinal chemistry applications (Mollet et al., 2012).

  • Antimicrobial and Anticancer Properties : New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones have been synthesized, characterized, and evaluated for their antimicrobial and anti-proliferative activity, demonstrating significant antibacterial activity against certain strains and growth inhibition against various cancer cell lines (Rajulu et al., 2014).

  • Gold-Catalyzed Intermolecular Oxidation : A flexible and stereoselective synthesis method using gold-catalyzed intermolecular oxidation of alkynes to synthesize azetidin-3-ones, indicating the utility of azetidine and its derivatives in synthesizing functionally diverse compounds with potential medicinal applications (Ye et al., 2011).

properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-9-3-2-8(10(12)6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCMRHXEPIGPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromo-2-fluorophenyl)methyl]azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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